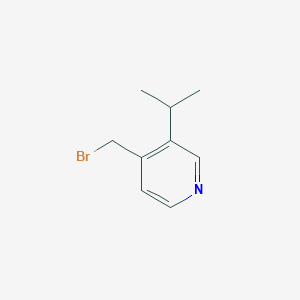
4-(Bromomethyl)-3-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound features a bromomethyl group at the 4-position and an isopropyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-isopropylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 3-isopropylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-3-isopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines.
Major Products Formed
Substitution: Products include hydroxymethyl, cyanomethyl, and aminomethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives.
科学的研究の応用
作用機序
The mechanism of action of 4-(Bromomethyl)-3-isopropylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The reactivity of the bromomethyl group is influenced by the electron-withdrawing nature of the pyridine ring, which stabilizes the transition state and facilitates the reaction .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-3-isopropylpyridine: Similar structure but with a chlorine atom instead of bromine.
4-(Methyl)-3-isopropylpyridine: Lacks the halogen atom, making it less reactive in substitution reactions.
3-Isopropylpyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
Uniqueness
4-(Bromomethyl)-3-isopropylpyridine is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct reactivity and properties. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis .
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
4-(bromomethyl)-3-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
GVWXIWYMRLOBTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CN=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


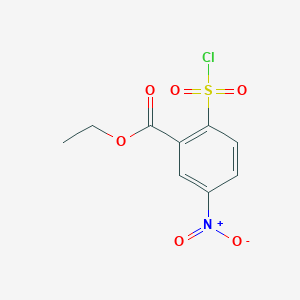
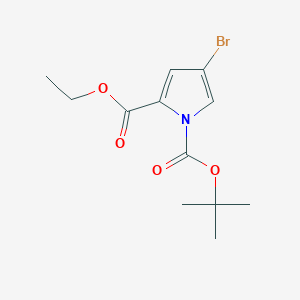
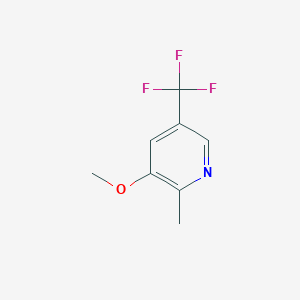
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
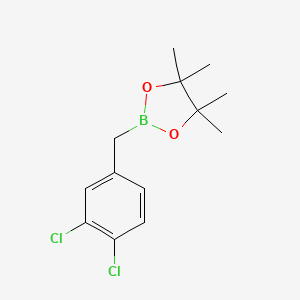
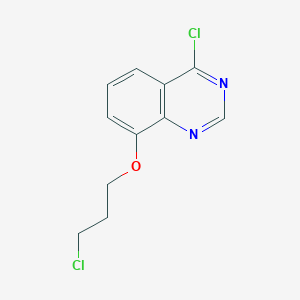
![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
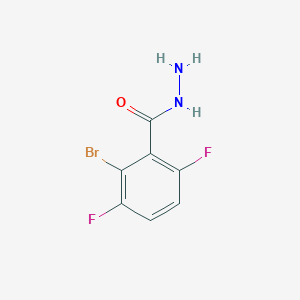
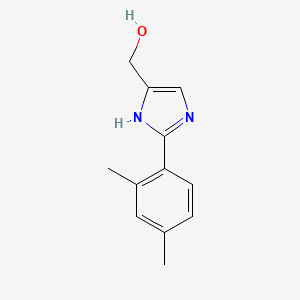

![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)

![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
